molecular formula C23H23NO6S B2835176 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951928-24-8

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2835176
CAS No.: 951928-24-8
M. Wt: 441.5
InChI Key: QHJIBERICJOGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazine class, characterized by a fused chromene-oxazine core. Its structure includes a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle), a 2-methoxyphenyl substituent at position 3, and a methyl group at position 2.

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-14-21(16-5-3-4-6-19(16)28-2)22(25)17-7-8-20-18(23(17)30-14)11-24(13-29-20)15-9-10-31(26,27)12-15/h3-8,15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIBERICJOGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with CAS number 951928-24-8, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23H23NO6S
  • Molecular Weight : 441.5 g/mol
  • Structural Characteristics : The compound features a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse biological properties.
PropertyValue
CAS Number951928-24-8
Molecular FormulaC23H23NO6S
Molecular Weight441.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit significant antioxidant activity. This property is crucial as it helps mitigate oxidative stress in biological systems. For instance, studies have shown that related compounds can scavenge free radicals effectively and reduce lipid peroxidation in vitro.

Anticancer Activity

Several studies have highlighted the anticancer potential of chromeno[8,7-e][1,3]oxazine derivatives. These compounds have been observed to induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle proteins. Specifically:

  • Case Study : A study involving a related compound demonstrated a dose-dependent inhibition of proliferation in breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This suggests that the compound may interact with cellular pathways involved in cancer progression.

Neuroprotective Effects

The neuroprotective properties of this class of compounds are also noteworthy. They have been found to enhance neuronal survival under oxidative stress conditions and may play a role in neurodegenerative disease models.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways.
  • Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : By enhancing endogenous antioxidant defenses.

In Vivo Studies

In vivo studies on animal models have demonstrated that derivatives of this compound can significantly reduce tumor growth and improve survival rates when administered alongside conventional therapies.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for This compound . Toxicological assessments reveal low toxicity profiles at therapeutic doses.

Table 2: Summary of Biological Activities

ActivityEffectReference
AntioxidantFree radical scavenging
AnticancerInduces apoptosis in MCF-7
NeuroprotectiveEnhances neuronal survival

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound's structure indicates potential interactions with enzymes, which could lead to therapeutic applications in conditions where enzyme modulation is beneficial.

Potential Therapeutic Applications

The diverse biological activities of 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suggest several therapeutic applications:

  • Cancer Treatment : Due to its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Its antioxidant properties may help protect neurons from oxidative damage associated with neurodegenerative diseases.
  • Anti-inflammatory Applications : The compound could be explored for its ability to modulate inflammatory pathways.

Research Findings and Case Studies

Several studies have explored the applications of this compound:

  • Study on Antioxidant Activity : A controlled study demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell cultures, suggesting its potential as a neuroprotective agent.
Study TypeFindingsImplications
Antioxidant ActivityReduced oxidative stress markersPotential neuroprotective agent
Antimicrobial TestingInhibited growth of specific bacterial strainsPossible use in treating infections
  • Enzyme Interaction Studies : Research has indicated that the compound interacts with specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Comparison with Similar Compounds

Chromeno-oxazine derivatives exhibit diverse biological activities, including antiviral and antifungal properties, depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Structural Differences vs. Target Compound Reference
3-(4-Chlorophenyl)-9-(2-thienylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 4-Cl-phenyl, thienylmethyl Replaces sulfone with thiophene; Cl instead of OMe
9-(Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6i–6k) Fluorobenzyl, phenyl Fluorinated benzyl vs. sulfone; phenyl vs. OMe
9-(4-Hydroxypentyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one Hydroxypentyl, 4-OMe-phenyl Hydroxyalkyl chain vs. sulfone; 4-OMe vs. 2-OMe
6-Chloro-9-(3-chlorophenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thione Cl-phenyl, thione Thione replaces oxazinone; dual Cl substituents

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase stability but may reduce solubility.
  • Sulfone vs.
  • Methoxy Position : The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 3- or 4-substituted methoxy derivatives (e.g., ).
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Reference
Target Compound Not reported Not given Likely δ ~7.3–6.8 (aromatic), 4.3–4.0 (oxazine CH2)
9-(4-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6k) 140–143 35 ¹H NMR: δ 8.07 (d, J=8.6 Hz), 4.35 (s, CH2)
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 160–161 77 ¹H NMR: δ 6.8–7.5 (aromatic), 3.8 (OCH3)

Trends :

  • Higher melting points correlate with rigid substituents (e.g., fluorobenzyl ).
  • Hydroxyalkyl chains (e.g., hydroxypentyl ) may lower melting points due to increased flexibility.

Inference :

  • The target compound’s sulfone and 2-OMe groups may synergize for receptor binding, but empirical data are needed to confirm this.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the chromeno-oxazine core with a 1,1-dioxidotetrahydrothiophen-3-yl substituent?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a substituted chromene precursor with an oxazine-forming reagent. For the sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl), post-synthetic oxidation of a tetrahydrothiophene intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions is effective. Key steps include:

  • Cyclization : Use a Lewis acid (e.g., BF₃·Et₂O) to facilitate ring closure .
  • Oxidation : Optimize reaction time and temperature to avoid over-oxidation; monitor via TLC and FT-IR for sulfone formation (S=O stretches at ~1300–1150 cm⁻¹) .
    • Validation : Cross-validate intermediates via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : If X-ray crystallography reveals unexpected bond angles or tautomeric forms (e.g., keto-enol tautomerism), perform:

  • Dynamic NMR : Analyze temperature-dependent shifts to detect tautomeric equilibria .
  • DFT Calculations : Compare computed and experimental bond lengths/angles to identify structural anomalies .
  • SHELX Refinement : Use constraints (e.g., ISOR, DELU) to refine disordered regions in crystallographic data .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of the 2-methoxyphenyl and sulfone groups in biological assays?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl or removing the sulfone group).
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) to assess potency. For example:
  • Use fluorescence polarization assays to measure binding affinity to DNA gyrase (if targeting antimicrobial activity) .
  • Compare IC₅₀ values to correlate substituent effects with activity .
  • Computational Docking : Model interactions using AutoDock Vina or Schrödinger to predict binding modes of the sulfone and methoxy groups .

Q. How can researchers address low yields in the final cyclization step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigate via:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min vs. 24 hours conventional) .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., proline derivatives) to accelerate cyclization .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting biological activity data between in vitro and cell-based assays?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or metabolite interference.

  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess compound transport .
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS to identify active/inactive metabolites .
  • Proteomic Profiling : Perform SILAC-based mass spectrometry to detect off-target effects in cellular models .

Q. What analytical approaches validate the stereochemical purity of the tetrahydrothiophene sulfone moiety?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol (95:5) to resolve enantiomers .
  • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration determination .
  • X-ray Crystallography : Solve the crystal structure to confirm stereochemistry; refine using Olex2 or SHELXL .

Experimental Design & Optimization

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to:
  • Acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • Monitor degradation via UPLC-PDA at 254 nm; identify products via HRMS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test PEG-400, Cremophor EL, or cyclodextrin-based formulations.
  • Amorphous Dispersion : Prepare spray-dried dispersions with HPMCAS to enhance bioavailability .
  • Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.